molecular formula C11H15N B14660571 N-(Pent-3-en-2-yl)aniline CAS No. 37857-41-3

N-(Pent-3-en-2-yl)aniline

Cat. No.: B14660571
CAS No.: 37857-41-3
M. Wt: 161.24 g/mol
InChI Key: HYDCNLRVDPZUPE-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-alkenylanilines, characterized by unsaturated aliphatic chains that influence electronic and steric properties.

Properties

CAS No.

37857-41-3

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-pent-3-en-2-ylaniline

InChI

InChI=1S/C11H15N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h3-10,12H,1-2H3

InChI Key

HYDCNLRVDPZUPE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for preparing aniline derivatives involves the reduction of nitro compounds.

    Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides with amines.

Industrial Production Methods: Industrial production of aniline derivatives often involves the catalytic hydrogenation of nitrobenzene. This process uses catalysts such as palladium on carbon under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(Pent-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, which can donate electron pairs to electrophilic centers. This nucleophilic behavior is crucial in many of its chemical reactions, including substitutions and additions .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The pent-3-en-2-yl group introduces a conjugated alkene moiety, which may enhance electron delocalization compared to saturated or aromatic substituents. Key comparisons include:

Compound Name Substituent Key Structural Feature Impact on Properties
N-(Pent-3-en-2-yl)aniline Pent-3-en-2-yl Conjugated alkene Increased electron delocalization
N-Phenyl-N-(3-phenylprop-2-ynyl)aniline Phenylprop-2-ynyl Aromatic and alkynyl groups Steric hindrance; potential for π-π interactions
N-Benzyl-3-nitroaniline Benzyl + nitro group Electron-withdrawing nitro substituent Enhanced electrophilicity; redox activity

Key Findings :

  • Electronic Effects : The alkene in this compound likely reduces basicity compared to N-benzyl analogs due to conjugation with the aromatic ring. In contrast, nitro groups (e.g., in N-benzyl-3-nitroaniline) strongly withdraw electrons, making the amine nitrogen less nucleophilic .
  • Steric Effects : The pentenyl substituent imposes moderate steric hindrance, similar to benzyl groups but less than bulkier arylalkynyl groups (e.g., phenylpropynyl in ) .

Reactivity Comparison :

  • Nitroso Derivatives : highlights nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) undergoing nucleophilic substitution. The pentenyl group in this compound could similarly participate in Michael additions or Diels-Alder reactions due to its conjugated double bond.
  • Stability : Alkenyl substituents may render the compound prone to polymerization or oxidation under harsh conditions, unlike nitroanilines, which are more thermally stable .

Physicochemical Properties

Hypothetical data based on structural analogs:

Property This compound N-Benzyl-3-nitroaniline N-Phenylpropargylaniline
Molecular Weight (g/mol) ~175 (estimated) 228.25 ~285 (estimated)
Melting Point (°C) Not reported 120–125 (literature) 98–102 (reported in )
Solubility Moderate in hydrocarbons Low in polar solvents High in aromatic solvents

Notes:

  • The pentenyl group likely improves solubility in non-polar solvents compared to nitro-substituted analogs .
  • Crystallographic analysis (e.g., using SHELX or ORTEP ) would be essential for confirming conformational details.

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